

Comprehensive literature review on 3-Chlorothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chlorothiophene-2-carboxylic acid

Cat. No.: B1630586

[Get Quote](#)

An In-depth Technical Guide to **3-Chlorothiophene-2-carboxylic Acid**

Introduction

3-Chlorothiophene-2-carboxylic acid, with the CAS Number 59337-89-2, is a halogenated heterocyclic compound that serves as a crucial building block in organic synthesis.^{[1][2][3]} Its structure, featuring a thiophene ring substituted with a chlorine atom and a carboxylic acid group at adjacent positions, provides a versatile scaffold for the development of novel molecules in medicinal chemistry and materials science. The reactivity of both the carboxylic acid and the chloro-substituted thiophene ring allows for a wide range of chemical transformations, making it a valuable intermediate for synthesizing more complex structures, including pharmacologically active agents and functional materials. This guide provides a comprehensive review of its synthesis, properties, and applications, with a focus on experimental details and quantitative data.

Chemical and Physical Properties

3-Chlorothiophene-2-carboxylic acid is a white to pale brown crystalline powder.^[4] Its key physical and chemical properties are summarized in the table below, compiled from various chemical suppliers and databases.

Property	Value	References
CAS Number	59337-89-2	[1] [2] [3]
Molecular Formula	C ₅ H ₃ ClO ₂ S	[2] [3] [5]
Molecular Weight	162.59 g/mol	[2] [3] [5]
Melting Point	186-190 °C	[1] [6]
Appearance	White to cream to yellow to pale brown powder	[4]
Purity	≥97%	[1] [4] [5]
Storage Temperature	2-8°C	[1] [5] [6]
SMILES String	OC(=O)c1sccc1Cl	[1] [5] [6]
InChI Key	BXEAHHIHFIMIE-UHFFFAOYSA-N	[1] [6]

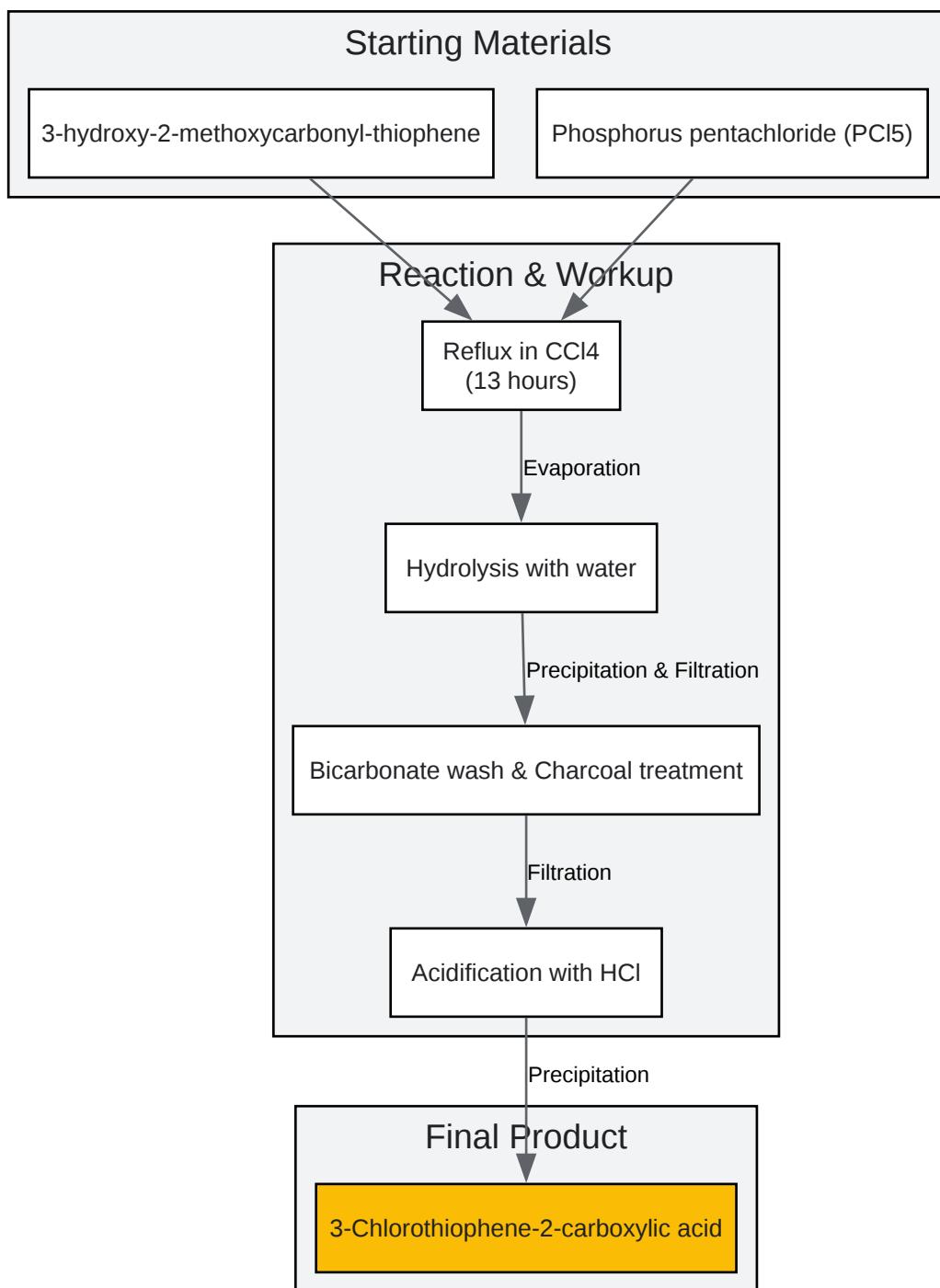
Synthesis and Experimental Protocols

The synthesis of **3-Chlorothiophene-2-carboxylic acid** can be achieved through various routes. A commonly cited method involves the chlorination of a hydroxythiophene precursor.[\[7\]](#)

Protocol: Synthesis from 3-Hydroxy-2-methoxycarbonyl-thiophene[\[12\]](#)

This protocol details the synthesis of **3-Chlorothiophene-2-carboxylic acid** starting from 3-hydroxy-2-methoxycarbonyl-thiophene.

Materials:


- 3-hydroxy-2-methoxycarbonyl-thiophene (15.8 g)
- Phosphorus pentachloride (PCl₅) (52.1 g)
- Absolute carbon tetrachloride (CCl₄) (800 ml total)

- Water
- Sodium bicarbonate (25 g)
- Active carbon (10 g)
- Hydrochloric acid (HCl)

Procedure:

- Dissolve 52.1 g of phosphorus pentachloride in 600 ml of absolute carbon tetrachloride and heat the solution to boiling.
- Prepare a solution of 15.8 g of 3-hydroxy-2-methoxycarbonyl-thiophene in 200 ml of carbon tetrachloride.
- Add the thiophene solution dropwise to the boiling PCl_5 solution over a period of 3 hours.
- Boil the reaction mixture under reflux for 13 hours.
- Distill off the carbon tetrachloride and evaporate the mixture almost to dryness in vacuo.
- While cooling, add 450 ml of water dropwise to the residue.
- Heat the mixture to boiling and then allow it to cool.
- Filter the resulting precipitate under suction.
- Boil the precipitate with 10 g of active carbon in a solution of 25 g of sodium bicarbonate.
- Filter the hot solution under suction to remove the active carbon.
- Cool the filtrate and acidify it with hydrochloric acid to precipitate the product.
- The final product, **3-Chlorothiophene-2-carboxylic acid**, is obtained with a melting point of 185°-186° C.^[7]

Synthesis Workflow of 3-Chlorothiophene-2-carboxylic acid

[Click to download full resolution via product page](#)Synthesis workflow for **3-Chlorothiophene-2-carboxylic acid**.

Applications in Research and Development

3-Chlorothiophene-2-carboxylic acid is a versatile intermediate with applications primarily in medicinal chemistry as a scaffold for synthesizing bioactive molecules and as a ligand for creating metal complexes.

Synthesis of Bioactive Molecules

The compound is utilized in the synthesis of various derivatives. For instance, it is a precursor for 3-chloro-N-[(4-chlorophenyl)(methyl)carbamothioyl]thiophene-2-carboxamide.[1][6] It has also been used in the development of 2-amino-4H-pyrido[3,2-e][7][8]thiazin-4-one derivatives, which act as orally active AMPA receptor antagonists, indicating its potential in developing treatments for neurological disorders.[1][6]

Ligand for Anticancer Metal Complexes

A significant application is its use as a primary ligand (HL) to synthesize novel transition metal complexes.[8] Complexes with Copper (II), Cobalt (II), and Nickel (II) have been successfully synthesized and characterized. These complexes have been evaluated for their anticancer activities against a panel of human cancer cell lines.

Experimental Protocol: Synthesis of a Copper (II) Complex[8]

- Dissolve **3-Chlorothiophene-2-carboxylic acid** (0.163 g, 1.0 mmol) in a mixed solvent of 10 mL ethanol and 10 mL water.
- Stir the solution until the solid is completely dissolved.
- Add 1 mL of pyridine and continue stirring.
- In a separate flask, dissolve $(CH_3COO)_2Cu \cdot H_2O$ (0.200 g, 1.0 mmol) in 5 mL of ethanol.
- Add the copper acetate solution to the ligand solution.
- Reflux the resulting mixture at 90 °C with stirring for 72 hours to yield the complex $[Cu(L)_2(Py)_2(OH_2)_2]$.[8]

Anticancer Activity: The synthesized metal complexes were assessed for their inhibitory effects on various cancer cell lines. Notably, a cobalt complex, $\{[Co(L)_2(OH_2)_4]_2[Co(L)(OH_2)_5]\}L \cdot 5H_2O$,

showed significant inhibitory effects against human leukemia K562 cells and colon cancer SW480 cells.[8]

Application in Anticancer Complex Formation

[Click to download full resolution via product page](#)

Role as a ligand in forming bioactive metal complexes.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of **3-Chlorothiophene-2-carboxylic acid**. Commercially available samples have been analyzed using various techniques.

- Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR-IR) spectra are available for this compound.[9] The IR spectrum of a related cobalt complex showed characteristic peaks at 3449, 3119, 3064, 1604, 1579, and 1550 cm^{-1} .[8]
- Raman Spectroscopy: FT-Raman spectra have also been recorded, providing further structural information.[10]

- UV-Visible Spectroscopy: The UV-visible diffuse reflectance spectrum of the free ligand shows absorption bands for $\pi-\pi^*$ transitions (210–250 nm) and $n-\pi^*$ transitions (300–310 nm).[8]

Safety and Handling

3-Chlorothiophene-2-carboxylic acid is classified as a hazardous substance and requires careful handling.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][11]
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes).[1][11]
- Personal Protective Equipment (PPE): Recommended PPE includes a dust mask (type N95), eyeshields, and gloves.[1]
- Storage: The compound should be stored in a well-ventilated, locked-up place with the container tightly closed.[11] It is classified under Storage Class Code 11 (Combustible Solids).[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Chlorothiophene-2-carboxylic acid 97 59337-89-2 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. CAS 59337-89-2 | 3-chlorothiophene-2-carboxylic acid - Synblock [synblock.com]
- 4. 3-Chlorothiophene-2-carboxylic acid, 97+% | CymitQuimica [cymitquimica.com]
- 5. 3-Chlorothiophene-2-carboxylic acid (97%) - Amerigo Scientific [amerigoscientific.com]

- 6. 3-クロロチオフェン-2-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. prepchem.com [prepchem.com]
- 8. Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes - ProQuest [proquest.com]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. echemi.com [echemi.com]
- To cite this document: BenchChem. [Comprehensive literature review on 3-Chlorothiophene-2-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1630586#comprehensive-literature-review-on-3-chlorothiophene-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com